1-Isopropyl-N-methylpiperidin-4-amine

Vue d'ensemble

Description

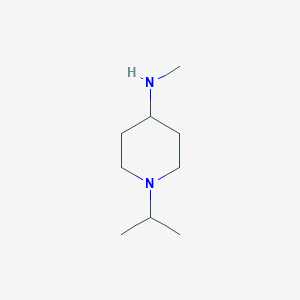

1-Isopropyl-N-methylpiperidin-4-amine is a chemical compound with the molecular formula C9H20N2 . It is used in scientific research and its unique properties make it ideal for various applications, such as drug synthesis and catalysis.

Synthesis Analysis

Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, twenty hydrogen atoms, and two nitrogen atoms . The molecular weight of this compound is 156.27 .Chemical Reactions Analysis

Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry for the synthesis of biologically active piperidines .Applications De Recherche Scientifique

Corrosion Inhibition

1-Isopropyl-N-methylpiperidin-4-amine derivatives have been investigated for their potential as corrosion inhibitors for iron in acidic environments. These compounds exhibit significant corrosion inhibition efficiency, attributed to their adsorption on the metal surface, which follows a Langmuir adsorption isotherm. This property makes them suitable for applications in industries where metal corrosion is a concern, such as in the oil and gas sector and in water treatment processes (Babić-Samardžija, Khaled, & Hackerman, 2005).

Hydrodenitrogenation

In the context of hydrodenitrogenation (HDN), research has shown that the presence of this compound derivatives can influence the reaction pathways. Specifically, the study on 2-methylpiperidine and its derivatives revealed insights into the mechanisms of nitrogen removal and ring opening during HDN processes. This is relevant for the petrochemical industry, where HDN is critical for removing nitrogenous compounds from crude oil, thereby improving its quality (Egorova, Zhao, Kukula, & Prins, 2002).

Organometallic Chemistry

The interaction of this compound derivatives with gold complexes has been studied, showcasing the formation of robust dimethylgold(III) complexes. These findings are significant for the field of organometallic chemistry, offering potential applications in catalysis and the synthesis of gold-based medicinal compounds (Schouteeten, Allen, Haley, Ong, Jones, & Vicic, 2006).

Reaction Mechanisms

Research on the reaction of secondary amines, including derivatives of this compound, with maleic anhydride has provided valuable insights into kinetic control and reaction mechanisms. This is relevant for the synthesis of N-substituted maleimic acid derivatives, important intermediates in organic synthesis and pharmaceutical manufacturing (Kour, Gupta, & Bansal, 2017).

Thermodynamics and Physical Chemistry

Studies on the thermodynamic properties of this compound in water have explored its behavior in terms of miscibility, aggregation, and hydrophobic hydration. These insights are pertinent to understanding the solvation and aggregation behavior of amines in aqueous solutions, which has implications for chemical engineering and the design of amine-based solvents (Marczak, Łężniak, Zorȩbski, Lodowski, Przybyla, Truszkowska, & Almásy, 2013).

Safety and Hazards

Orientations Futures

While the future directions specific to 1-Isopropyl-N-methylpiperidin-4-amine are not explicitly mentioned in the retrieved sources, the field of piperidine derivatives, which includes this compound, is continually evolving. Recent advancements in synthesis methodologies and the discovery of new potential drugs containing the piperidine moiety suggest promising future directions .

Mécanisme D'action

Target of Action

1-Isopropyl-N-methylpiperidin-4-amine, a derivative of piperidine, is a versatile chemical compound used in scientific research. Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

For instance, some piperidine derivatives have shown potential two-targeted action via cell walls destruction and interaction with IV-DNA and DNA gyrase .

Propriétés

IUPAC Name |

N-methyl-1-propan-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-6-4-9(10-3)5-7-11/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTZTXACQRUKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3142315.png)